Ethyl 4-[[2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate
Description
Ethyl 4-[[2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate is a synthetic small molecule characterized by a quinoline core substituted with methyl groups at positions 2 and 8 and an oxo group at position 4. The quinoline moiety is linked via an acetyl-amide bridge to an ethyl benzoate ester.
Properties
IUPAC Name |
ethyl 4-[[2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-4-28-22(27)16-8-10-17(11-9-16)23-20(26)13-24-15(3)12-19(25)18-7-5-6-14(2)21(18)24/h5-12H,4,13H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOPEJVUADMDKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=CC(=O)C3=CC=CC(=C32)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acylation of 2,8-dimethyl-4-oxoquinoline with ethyl 4-aminobenzoate. The reaction is usually carried out in the presence of a suitable acylating agent, such as acetyl chloride or acetic anhydride, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling reaction parameters can also enhance the scalability and reproducibility of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to its corresponding dihydroquinoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-[[2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The quinoline moiety is known to interact with DNA and proteins, potentially leading to the inhibition of key biological processes. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate (CAS 6119-09-1)
- Structure: Replaces the quinoline moiety with a 4-bromophenyl group attached to the acetyl chain.
- Synthesis : Similar amide coupling methods are likely used, though substituent-specific steps (e.g., bromination) differ .
Ethyl 4-((4-(dimethylamino)benzyl)amino)benzoate
- Structure: Features a dimethylamino-benzyl group instead of the acetyl-quinoline unit.
- Key Differences: The dimethylamino group is a strong electron donor, increasing solubility in polar solvents and possibly enhancing interactions with charged biological targets . Absence of the acetyl spacer may reduce conformational flexibility, impacting binding kinetics .
Heterocyclic Ring Systems
4-(3-Chloro-2-(4-(dimethylamino)phenyl)-4-oxoazetidin-1-yl)benzoic Acid
- Structure: Incorporates a β-lactam (azetidinone) ring instead of quinoline.
- Key Differences: The strained four-membered azetidinone ring may confer heightened reactivity, influencing both synthetic accessibility and metabolic stability . Chloro and dimethylamino substituents could modulate antibacterial activity, as seen in other β-lactam derivatives .
Ethyl 4-([(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino)benzoate
- Structure: Contains a thiazolidinone ring, a five-membered sulfur-nitrogen heterocycle.
- Key Differences: The thiazolidinone’s sulfur atom may participate in redox interactions or alter metabolic pathways compared to nitrogen-rich quinolines .
Research Findings and Implications
- Synthetic Methods: The quinoline derivative’s synthesis likely parallels azetidinone and thiazolidinone routes, involving amide bond formation and heterocyclic ring closure .
- Structural Characterization : Crystallographic data (e.g., via SHELX programs) would clarify conformational differences, such as torsion angles between the benzoate and heterocyclic moieties .
Biological Activity
Ethyl 4-[[2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
This structure includes a quinoline moiety, which is known for various biological activities including antimicrobial and anticancer properties.
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Antimicrobial Activity :
- The compound has shown effectiveness against a range of bacterial strains. Studies indicate that it disrupts bacterial cell wall synthesis, leading to cell lysis.
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Anticancer Properties :
- This compound exhibits cytotoxic effects on various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of apoptotic pathways.
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Antioxidant Effects :
- This compound has demonstrated significant antioxidant properties, reducing oxidative stress in cellular systems. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
| Study | Cell Line | Concentration | Effect |
|---|---|---|---|
| Study 1 | HeLa (cervical cancer) | 10 µM | 70% reduction in cell viability |
| Study 2 | MCF-7 (breast cancer) | 5 µM | Induction of apoptosis observed |
| Study 3 | E. coli | 50 µg/mL | Inhibition of growth by 90% |
Case Studies
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Case Study on Anticancer Activity :
- A recent study investigated the effect of this compound on MCF-7 cells. Results indicated that treatment with this compound led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation.
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Case Study on Antimicrobial Efficacy :
- Another study assessed its antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against both bacteria, indicating potent antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
